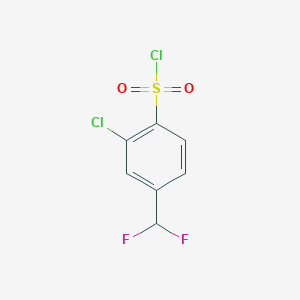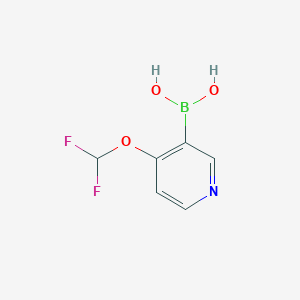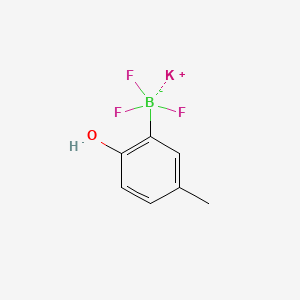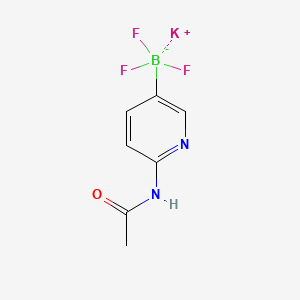
3-(3-Aminopropoxy)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and an ether linkage in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopropanol displaces the chlorine atom in 3-chloropropanoic acid, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-Aminopropoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, alkylated derivatives
科学的研究の応用
3-(3-Aminopropoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Aminopropoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The carboxyl group can participate in acid-base reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-(Propylamino)propanoic acid hydrochloride
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(3-Aminopropoxy)propanoic acid hydrochloride is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
特性
分子式 |
C6H14ClNO3 |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
3-(3-aminopropoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c7-3-1-4-10-5-2-6(8)9;/h1-5,7H2,(H,8,9);1H |
InChIキー |
GWFRKRUTNSGMJM-UHFFFAOYSA-N |
正規SMILES |
C(CN)COCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)


![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)


amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
